molecular formula C8H4ClN3 B1395936 3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1019027-68-9

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B1395936
CAS RN: 1019027-68-9
M. Wt: 177.59 g/mol
InChI Key: QVSGGRSCUMTHBD-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic organic compound . It has a molecular weight of 177.59 and its IUPAC name is 3-chloroimidazo[1,2-a]pyridine-6-carbonitrile . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is 1S/C8H4ClN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a solid compound . It has a boiling point of 199-201 degrees . The compound is stored at ambient temperature .

Scientific Research Applications

1. Synthesis of Novel Derivatives and Molecular Docking:

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile serves as a precursor in the synthesis of a variety of novel pyridine and fused pyridine derivatives. These compounds exhibit antimicrobial and antioxidant activities and are subjects for in silico molecular docking screenings, indicating their potential applications in drug development and bioactive material synthesis (Flefel et al., 2018).

2. Contribution to Coordination Chemistry:

The compound is also instrumental in the synthesis of coordination polymers. These polymers have different dimensions and properties, influenced by the types of solvents used or ligand substituent groups. This diversity highlights the compound's relevance in creating materials with varying properties for potential applications in fields like materials science and nanotechnology (Yin et al., 2021).

3. Exploration of Phosphorescent Properties:

Research has unveiled that positional isomers of the compound exhibit unique phosphorescent properties and quantum yields. These properties can be reversibly switched in response to external stimuli like acid-base vapor, suggesting potential applications in the development of dynamic functional materials and organic electronics (Li & Yong, 2019).

4. Advancements in Microwave-Assisted Synthesis:

The compound is utilized in microwave-assisted direct palladium-catalyzed C-H alkenylation, offering a pathway to synthesize 3-alkenylimidazo[1,2-a]pyridines. This process emphasizes the compound's role in facilitating efficient and versatile synthetic routes, important for pharmaceutical manufacturing and material science (Koubachi et al., 2008).

5. Understanding Structural and Optical Characteristics:

Investigations into pyridine derivatives of the compound have shed light on their structural, optical, and junction characteristics. This knowledge is pivotal for the development of materials with specific optical properties and electronic devices, such as photosensors and diodes (Zedan et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSGGRSCUMTHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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